molecular formula C13H13NO3 B14486050 4-Anilino-5-methoxybenzene-1,2-diol CAS No. 66560-39-2

4-Anilino-5-methoxybenzene-1,2-diol

Cat. No.: B14486050
CAS No.: 66560-39-2
M. Wt: 231.25 g/mol
InChI Key: PJFOFMUAIDNVRG-UHFFFAOYSA-N
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Description

4-Anilino-5-methoxybenzene-1,2-diol is an organic compound with a complex structure that includes an aniline group, a methoxy group, and two hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-5-methoxybenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-methoxyphenol followed by reduction to form 4-methoxyaniline. This intermediate can then undergo further reactions to introduce the hydroxyl groups at the 1,2-positions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Anilino-5-methoxybenzene-1,2-diol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-Anilino-5-methoxybenzene-1,2-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Anilino-5-methoxybenzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the aniline and methoxy groups can influence the compound’s electronic properties. These interactions can affect enzyme activity, cellular signaling pathways, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Anilino-5-methoxybenzene-1,2-diol include:

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

66560-39-2

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

4-anilino-5-methoxybenzene-1,2-diol

InChI

InChI=1S/C13H13NO3/c1-17-13-8-12(16)11(15)7-10(13)14-9-5-3-2-4-6-9/h2-8,14-16H,1H3

InChI Key

PJFOFMUAIDNVRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC2=CC=CC=C2)O)O

Origin of Product

United States

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